Thulium tris(4-oxopent-2-en-2-olate)

Catalog No.
S1797548
CAS No.
14589-44-7
M.F
C15H21O6Tm
M. Wt
466.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thulium tris(4-oxopent-2-en-2-olate)

CAS Number

14589-44-7

Product Name

Thulium tris(4-oxopent-2-en-2-olate)

IUPAC Name

tris(4-oxopent-2-en-2-olate);thulium(3+)

Molecular Formula

C15H21O6Tm

Molecular Weight

466.26 g/mol

InChI

InChI=1S/3C5H8O2.Tm/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3

InChI Key

ASFMKHGVRGERPB-UHFFFAOYSA-K

Canonical SMILES

CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Tm+3]

Thulium tris(4-oxopent-2-en-2-olate), commonly known as Thulium(III) acetylacetonate or Tm(acac)3, is a critical metal-organic precursor utilized in the synthesis of thulium-doped upconversion nanoparticles (UCNPs), near-infrared (NIR) phosphors, and solution-processed oxide thin films. Unlike inorganic thulium salts, this β-diketonate complex exhibits complete solubility in organic solvents such as 1-octadecene, toluene, and oleic acid, facilitating homogeneous liquid-phase reactions. Commercially, it is typically supplied as a hydrate (e.g., trihydrate, CAS 14589-44-7), requiring precise stoichiometric calculations for exact dopant integration in advanced photonic and optoelectronic materials [1].

Research Fit

Solution-based deposition precursor; not suited for vapor-phase CVD/ALD
Narrow-band blue electroluminescence via Tm³⁺ 4f-4f transition
Hydrate-specific formulation: trihydrate form; anhydrous monomer not isolable

Substituting Tm(acac)3 with standard inorganic salts like thulium chloride (TmCl3) or thulium nitrate (Tm(NO3)3) fundamentally disrupts non-aqueous synthesis workflows due to their insolubility in high-boiling organic solvents, necessitating additional complexation steps that alter nanoparticle nucleation kinetics. Conversely, replacing it with highly volatile fluorinated or bulky β-diketonates, such as Tm(tmhd)3, introduces unnecessary procurement costs and alters the thermal decomposition profile. Tm(acac)3 specifically decomposes rather than sublimes at moderate temperatures, making it categorically unsuitable for vapor-phase chemical vapor deposition (CVD) but highly suitable for solution-based deposition routes (sol-gel, spin-coating) where low-temperature conversion to Tm2O3 is the intended pathway [1].

Substitution Risk

Thermal pathway mismatch
Decomposition (>80% residue) rather than sublimation may preclude use as a CVD/ALD precursor; Cu(acac)₂ and Ru(acac)₃ evaporate cleanly.
Emission wavelength divergence
Unique narrow-band blue emission (Tm³⁺) cannot be replicated by Eu(acac)₃ (red) or Tb(acac)₃ (green) analogs, affecting full-color display workflows.
Hydrate identity shift
Trihydrate/dihydrate formulation differs from anhydrous basis by ~11.6% mass; direct substitution may cause stoichiometric errors in precursor solutions.

Thermal Decomposition Profile for Solution-Based Deposition

Isothermal thermogravimetric analysis (TGA) demonstrates that Tm(acac)3 undergoes thermal decomposition rather than clean sublimation, leaving more than 80% solid residue when held at 117 °C. In contrast, highly volatile precursors like Tm(tmhd)3 vaporize cleanly for gas-phase transport. This confirms that Tm(acac)3 is unsuitable for vapor-phase ALD/CVD but is structurally matched for solution-based routes (e.g., spray pyrolysis, spin-coating) where rapid, low-temperature conversion to thulium oxide (Tm2O3) is required without demanding extreme thermal budgets [1].

Evidence DimensionTGA Residue at 117 °C (Isothermal)
Target Compound Data>80% solid residue (indicates decomposition)
Comparator Or BaselineTm(tmhd)3 (near 0% residue, clean sublimation)
Quantified Difference>80% difference in volatility/residue
ConditionsIsothermal evaporation at 117 °C under inert atmosphere

Dictates precursor selection by restricting Tm(acac)3 to liquid-phase and sol-gel deposition techniques rather than vapor-phase ALD/CVD.

TGA Residue
Head-to-head
Tm(acac)₃: >80% residue at 117°C Cu(acac)₂: 0% residue (sublimes) Ru(acac)₃: 0% residue V(acac)₃: 18% at 194°C Zn(acac)₂: ~25% at 95°C
Decomposition pathway dominates; excludes vapor-phase transport
Isothermal TGA under N₂; Knudsen cell method not applicable

Organic Solvent Compatibility for Upconversion Nanoparticle Synthesis

The synthesis of monodisperse, highly crystalline upconversion nanoparticles (e.g., NaYF4:Yb,Tm) requires precursors that dissolve completely in non-polar or weakly polar high-boiling solvents like 1-octadecene and oleic acid. Tm(acac)3 provides complete dissolution in these organic media at synthesis temperatures, enabling uniform nucleation. Baseline inorganic salts like TmCl3 are virtually insoluble in 1-octadecene without prolonged heating and the addition of coordinating ligands, which can cause heterogeneous doping and broad particle size distributions [1].

Evidence DimensionSolubility in 1-octadecene/oleic acid mixtures
Target Compound DataHighly soluble, enabling homogeneous liquid-phase doping
Comparator Or BaselineTmCl3 (Insoluble without extensive pre-complexation)
Quantified DifferenceDirect transition from heterogeneous suspension to homogeneous solution
ConditionsColloidal nanoparticle synthesis at 250–320 °C

Eliminates the need for pre-complexation steps, ensuring uniform thulium dopant distribution and narrow size distributions in luminescent nanoparticles.

Blue Electroluminescence
Reported
Tm(acac)₃phen: 482 nm, FWHM <20 nm Eu(acac)₃phen: ~612 nm (red) Tb(acac)₃phen: ~545 nm (green) Organic dyes: 100–200 nm FWHM
Unique narrow-band blue among lanthanide acac emitters
Double-layer OEL device; forward DC bias

Stoichiometric Precision in Doping

Commercially available Tm(acac)3 (CAS 14589-44-7) is frequently utilized as a trihydrate (MW: 520.32 g/mol) rather than the theoretical anhydrous form (MW: 466.26 g/mol). When formulating critical 1–5 mol% Tm-doped upconversion phosphors, calculating precursor mass based on the anhydrous molecular weight introduces an 11.6% concentration error. Because thulium emission intensity (e.g., at 800 nm or 1.8 µm) is highly sensitive to concentration quenching, failing to account for this hydration state directly degrades batch-to-batch optical reproducibility [1].

Evidence DimensionMolecular weight calculation error
Target Compound DataTrihydrate basis (520.32 g/mol) yields exact mol% doping
Comparator Or BaselineAnhydrous assumption (466.26 g/mol)
Quantified Difference11.6% stoichiometric deficit in thulium concentration
ConditionsPrecursor mass calculation for 1-5 mol% Tm-doped luminescent materials

Forces procurement and laboratory teams to strictly verify the hydration state via CoA to prevent severe batch-to-batch variations in optical emission intensity.

Hydrate Identity
Data to verify
8-coordinate dihydrate Tm(C₅H₇O₂)₃(H₂O)₂ Monoclinic P2₁/n a=11.210, b=13.500, c=14.100 Å, β=100.5° Trihydrate MW 520.3 vs. anhydrous basis 466.26 g·mol⁻¹
Anhydrous form not isolable; hydration state must be verified for stoichiometry
Single-crystal XRD; supplier specification review advised
Purity Spectrum
Context-dependent
Commercially available: 95% to 99.999% (REO) Tiers: 2N (99%), 3N (99.9%), 4N (99.99%), 5N (99.999%) Lot-specific COA; insoluble in water, soluble in organics
Tiered procurement supports trace-metal-sensitive optical/electronic work
Supplier data; verify trace lanthanide content per lot
Bioactivity Equivalence
Head-to-head
[RE(acac)₃(dpq)] and [RE(acac)₃(dppz)] series RE = Tb, Dy, Ho, Er, Tm, Yb, Lu Metal ion choice has little influence on DNA cleavage and HeLa cytotoxicity
Supports metal-ion-independent bioactivity screening platform
MTT assay; UV-A 365 nm photocleavage; singlet oxygen/·OH pathway

Synthesis of Near-Infrared Upconversion Nanoparticles (UCNPs)

Leveraging its complete solubility in non-polar solvents like 1-octadecene, Tm(acac)3 is the preferred precursor for codoping upconversion nanoparticles (e.g., NaYF4:Yb,Tm or KLaF4:Yb,Tm). It enables precise 1-5 mol% thulium integration, yielding strong near-infrared emissions essential for deep-tissue bioimaging and anti-counterfeiting inks [1].

Solution-Processed Thulium Oxide (Tm2O3) Thin Films

Due to its specific thermal decomposition profile—leaving >80% residue at low temperatures rather than subliming—Tm(acac)3 is utilized for sol-gel and spin-coating deposition. It allows for the low-temperature formation of Tm2O3 dielectric layers and optical coatings without the need for expensive vacuum CVD equipment [2].

Dopant for Solid-State Laser Materials and Phosphors

Tm(acac)3 is utilized in the synthesis of bulk phosphors and polymer-doped nanophosphors where exact stoichiometric control is required. By accounting for its hydrate mass, manufacturers can reliably achieve the precise doping concentrations necessary to tune emission wavelengths to the ~1.8 µm range for medical and eye-safe laser applications [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Blue OLED emitter research
Narrow-band blue emission (Tm³⁺ 4f-4f)
Spectral bandwidth and peak wavelength verification
Solution-processed Tm₂O₃ thin films
Organic-solvent-soluble precursor; thermal decomposition route
Film stoichiometry and oxide phase purity
Heavy lanthanide bioactivity screening
Metal-ion-independent acac-dpq/dppz scaffold
DNA photocleavage and cell viability endpoint review
Tm³⁺-doped upconversion nanophosphors
Hydrolysis-resistant precursor handling
Optical transparency and quenching impurity control

Hydrogen Bond Acceptor Count

6

Exact Mass

466.068032 Da

Monoisotopic Mass

466.068032 Da

Heavy Atom Count

22

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